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An In-Depth Technical Guide on the Molecular Weight of 1-(2-Bromo-5-
chlorophenyl)ethanone

Abstract
This technical guide provides a comprehensive analysis of the molecular weight of 1-(2-
Bromo-5-chlorophenyl)ethanone (CAS No: 935-99-9), a halogenated aromatic ketone pivotal

in synthetic chemistry. Moving beyond a simple statement of value, this document details the

theoretical basis for its molecular weight, outlines a robust protocol for its experimental

verification using mass spectrometry, and explores the critical role of this fundamental property

in research and development. The guide emphasizes the causality behind analytical choices

and provides self-validating methodologies to ensure scientific integrity.

Introduction
1-(2-Bromo-5-chlorophenyl)ethanone is a substituted acetophenone derivative that serves

as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic

compounds and potential pharmaceutical agents.[1] Its unique structure, featuring both

bromine and chlorine substituents on the phenyl ring, imparts specific reactivity that is

leveraged in various coupling and substitution reactions.[1] An accurate understanding of its

fundamental physicochemical properties, beginning with its molecular weight, is a prerequisite

for any meaningful scientific application. This guide establishes the definitive molecular weight
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of the compound and provides the technical context required for its confident use in

stoichiometry, structural elucidation, and quality control.

Core Physicochemical & Structural Identity
The identity of a chemical compound is established by a combination of its structure, formula,

and key physical constants. For 1-(2-Bromo-5-chlorophenyl)ethanone, these core attributes

provide the foundation for all subsequent experimental work.

Figure 1: Chemical Structure of 1-(2-Bromo-5-chlorophenyl)ethanone
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Caption: Structure of 1-(2-Bromo-5-chlorophenyl)ethanone

The fundamental properties derived from this structure are summarized below.

Property Value Source

IUPAC Name
1-(2-bromo-5-

chlorophenyl)ethanone
PubChem[2]

CAS Number 935-99-9
Smolecule[1], Santa Cruz

Biotechnology[3]

Molecular Formula C₈H₆BrClO PubChem[2], LabSolutions[4]

Molecular Weight 233.49 g/mol PubChem[2], Smolecule[1]

Monoisotopic Mass 231.92906 Da PubChem[2]

Common Synonyms
2'-Bromo-5'-

chloroacetophenone
PubChem[2]

Theoretical Molecular Weight Calculation
The molecular weight (MW) is a weighted average of the masses of a molecule's constituent

atoms based on their natural isotopic abundance. It is calculated by summing the atomic

weights of all atoms present in the molecular formula (C₈H₆BrClO).

Causality of Calculation: This calculation is foundational for preparing solutions of known

molarity and for determining theoretical yields in chemical synthesis.

Carbon (C): 8 atoms × 12.011 u = 96.088 u

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

Bromine (Br): 1 atom × 79.904 u = 79.904 u

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
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Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 96.088 + 6.048 + 79.904 + 35.453 + 15.999 = 233.492 g/mol

This theoretical value is rounded to 233.49 g/mol .[1][2][3][5] It is distinct from the monoisotopic

mass (231.92906 Da), which is calculated using the mass of the most abundant isotope of

each element (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).[2] The monoisotopic mass is the value of primary

importance in high-resolution mass spectrometry.

Experimental Verification: A Protocol for ESI-TOF
Mass Spectrometry
Theoretical calculations require experimental validation. High-resolution mass spectrometry

(HRMS) is the gold standard for confirming the molecular weight and inferring the elemental

composition of a compound. The following protocol describes a self-validating system for this

purpose.

Principle of the Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass

Spectrometry is ideally suited for this molecule. ESI creates charged molecular ions with

minimal fragmentation, while the TOF analyzer separates these ions based on their mass-to-

charge ratio (m/z) with high accuracy, allowing for precise mass determination.
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Step 1: Sample Preparation
(0.1 mg/mL in Acetonitrile)

Step 2: Instrument Calibration
(Using known standard, e.g., sodium trifluoroacetate)

Ensures accuracy

Step 3: Sample Infusion & Ionization
(Direct infusion into ESI source, positive ion mode)

Ready for analysis

Step 4: Data Acquisition
(TOF mass analysis, m/z range 100-500)

Generates ions

Step 5: Data Interpretation
(Identify [M+H]⁺ and isotopic pattern)

Produces mass spectrum

Click to download full resolution via product page

Caption: Workflow for Experimental Molecular Weight Verification

Detailed Step-by-Step Protocol:
Sample Preparation:

Accurately weigh approximately 1 mg of 1-(2-Bromo-5-chlorophenyl)ethanone.

Dissolve in 10 mL of HPLC-grade acetonitrile to create a 0.1 mg/mL stock solution.

Further dilute this stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid to

a final concentration of 1 µg/mL. The formic acid facilitates protonation for analysis in
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positive ion mode.

Instrument Calibration (Self-Validation):

Calibrate the ESI-TOF mass spectrometer across the desired mass range (e.g., m/z 100-

1000) using a well-characterized calibration solution.

Causality: This step is crucial for ensuring the mass accuracy of the measurement. Failure

to calibrate invalidates any results.

Ionization and Analysis:

Set the ESI source to positive ion mode.

Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

Acquire data for approximately 1-2 minutes to obtain a stable signal and high-quality

averaged spectrum.

Data Interpretation (Trustworthiness):

Primary Ion: Look for the protonated molecular ion, [M+H]⁺. For a monoisotopic mass of

231.92906 Da, this peak should appear at m/z 232.9363.

Isotopic Pattern Validation: The key to trustworthy identification lies in the unique isotopic

signature created by the presence of one bromine and one chlorine atom. The expected

pattern is a cluster of peaks:

A peak (M): Composed of ⁷⁹Br and ³⁵Cl isotopes. Relative abundance = 100%.

A+2 peak (M+2): Composed of either ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Its intensity will be

approximately 131% of the A peak (97% from ⁸¹Br + 34% from ³⁷Cl).

A+4 peak (M+4): Composed of ⁸¹Br and ³⁷Cl isotopes. Its intensity will be approximately

33% of the A peak.

The observation of this distinct 100:131:33 intensity ratio provides unequivocal

confirmation of the presence of one Br and one Cl atom, thus validating the compound's
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identity and its molecular weight.

The Significance of Molecular Weight in Scientific
Applications
The molecular weight of 1-(2-Bromo-5-chlorophenyl)ethanone is not merely a number; it is a

critical parameter that dictates its utility and behavior in various scientific contexts.

Molecular Weight
(233.49 g/mol)

Stoichiometric Calculations

Enables molar ratio determination

Purity & Quality Control

Basis for impurity identification via MS

Structural Elucidation

Primary confirmation of synthetic success

Drug Development
(Lipinski's Rule of Five)

Parameter for 'drug-likeness'

Click to download full resolution via product page

Caption: Central Role of Molecular Weight in R&D

Stoichiometry and Synthesis: In organic synthesis, all reactant quantities are calculated in

moles. The molecular weight is the direct conversion factor between the mass of the

compound (which is measured on a balance) and the number of moles required for a

reaction. An incorrect molecular weight leads to incorrect stoichiometry, resulting in poor

yields and increased impurities.

Structural Elucidation: For a synthetic chemist, obtaining a mass spectrum that matches the

theoretical molecular weight is the first and most critical piece of evidence that the target

molecule has been successfully formed.

Quality Control: In pharmaceutical and materials science, purity is paramount. Techniques

like Liquid Chromatography-Mass Spectrometry (LC-MS) rely on detecting the molecular

weights of all components in a sample. Any signal that does not correspond to the molecular

weight of 1-(2-Bromo-5-chlorophenyl)ethanone is flagged as a potential impurity.
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Drug Development: The compound's molecular weight of ~233.5 Da places it well within the

criteria of Lipinski's Rule of Five (MW < 500 Da), a key guideline for predicting the oral

bioavailability of a potential drug candidate. This makes it, and the derivatives synthesized

from it, attractive starting points for medicinal chemistry programs.

Conclusion
The molecular weight of 1-(2-Bromo-5-chlorophenyl)ethanone is definitively established as

233.49 g/mol . This value, rooted in its atomic composition (C₈H₆BrClO), is fully verifiable

through high-resolution mass spectrometry, where the compound's unique isotopic signature

provides an unambiguous method for its identification. As this guide has demonstrated,

understanding and confirming this fundamental property is not a trivial exercise; it is an

essential requirement for ensuring the accuracy, reproducibility, and success of any research or

development endeavor that utilizes this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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